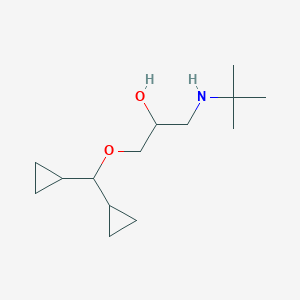
1-(tert-Butylamino)-3-(dicyclopropylmethoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butylamino)-3-(dicyclopropylmethoxy)propan-2-ol is a complex organic compound characterized by the presence of a tert-butylamino group and a dicyclopropylmethoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylamino)-3-(dicyclopropylmethoxy)propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tert-butylamino group: This step involves the reaction of tert-butylamine with an appropriate halogenated precursor under basic conditions.
Introduction of the dicyclopropylmethoxy group: This step involves the reaction of a dicyclopropylmethanol derivative with an appropriate leaving group, such as a halide, under nucleophilic substitution conditions.
Coupling of the two intermediates: The final step involves the coupling of the tert-butylamino intermediate with the dicyclopropylmethoxy intermediate under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butylamino)-3-(dicyclopropylmethoxy)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group if it is oxidized.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tert-butylamino group or the dicyclopropylmethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
1-(tert-Butylamino)-3-(dicyclopropylmethoxy)propan-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(tert-Butylamino)-3-(dicyclopropylmethoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact mechanism of action depends on the specific context and application of the compound.
Comparison with Similar Compounds
1-(tert-Butylamino)-3-(dicyclopropylmethoxy)propan-2-ol can be compared with other similar compounds, such as:
1-(tert-Butylamino)-3-(cyclopropylmethoxy)propan-2-ol: This compound has a similar structure but with a cyclopropyl group instead of a dicyclopropyl group.
1-(tert-Butylamino)-3-(methoxy)propan-2-ol: This compound has a methoxy group instead of a dicyclopropylmethoxy group.
1-(tert-Butylamino)-3-(ethoxy)propan-2-ol: This compound has an ethoxy group instead of a dicyclopropylmethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
88134-98-9 |
|---|---|
Molecular Formula |
C14H27NO2 |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-(dicyclopropylmethoxy)propan-2-ol |
InChI |
InChI=1S/C14H27NO2/c1-14(2,3)15-8-12(16)9-17-13(10-4-5-10)11-6-7-11/h10-13,15-16H,4-9H2,1-3H3 |
InChI Key |
VEVOYGOKIZRJNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC(C1CC1)C2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


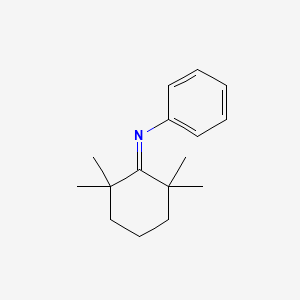
![1-(2-Phenylethyl)-1-azaspiro[4.5]decan-4-one;hydrochloride](/img/structure/B14386114.png)
![3-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)furan-2(5H)-one](/img/structure/B14386122.png)

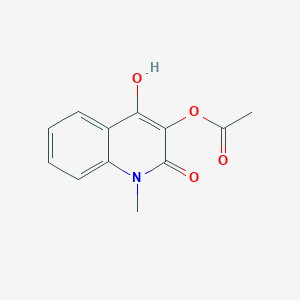
![2',2'-Dibromo-1,5-dihydrospiro[2,4-benzodioxepine-3,1'-cyclopropane]](/img/structure/B14386139.png)
![2-Propenoic acid, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14386149.png)
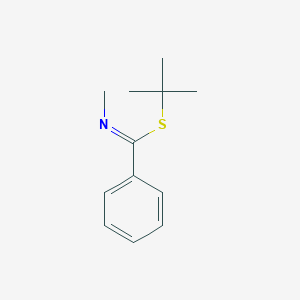
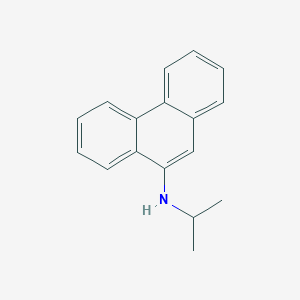

![1-{1-[(4-Chlorophenyl)sulfanyl]-2-phenylethyl}-1H-imidazole](/img/structure/B14386172.png)
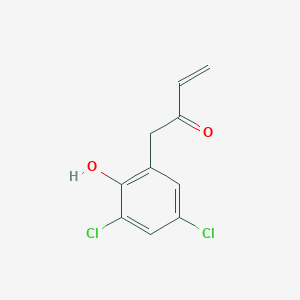
![{2-[Acetyl(methyl)amino]phenyl}methyl acetate](/img/structure/B14386204.png)

